4-(Pyridin-3-yl)thiophen-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
4-pyridin-3-ylthiophen-2-amine |
InChI |
InChI=1S/C9H8N2S/c10-9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6H,10H2 |
InChI Key |
XDTVMFQDZMDKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyridin 3 Yl Thiophen 2 Amine and Its Analogs
Foundational Synthetic Routes
Foundational strategies for constructing the 4-(pyridin-3-yl)thiophen-2-amine scaffold often involve the formation of the thiophene (B33073) ring as a key step. These methods are valued for their efficiency and the ability to introduce diverse substituents.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.govfrontiersin.org This approach is particularly valuable for creating molecular diversity in a time- and resource-effective manner. frontiersin.org
A prominent MCR for the synthesis of 2-aminothiophenes is the Gewald reaction . researchgate.netorganic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The versatility of the Gewald reaction is enhanced by the ready availability of starting materials and the mild reaction conditions. researchgate.net Modifications to the classical Gewald reaction, such as using different bases or employing microwave assistance, have been developed to improve yields and reaction times. wikipedia.orgumich.edu For instance, a two-step procedure where an α,β-unsaturated alkene is first formed via a Knoevenagel condensation, followed by reaction with sulfur, can lead to good yields of 2-aminothiophenes. sciforum.net
The following table summarizes a typical Gewald reaction for the synthesis of a 2-aminothiophene derivative:
| Reactants | Reagents | Conditions | Product |
| Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Base (e.g., Morpholine, Pyridine) | Mild | Polysubstituted 2-aminothiophene |
Another relevant multi-component approach is the Ugi reaction , which can be used to create complex molecules and can be applied in the synthesis of precursors for heterocyclic compounds. nih.govyoutube.com
Cyclization Reactions and Heterocycle Formation
Cyclization reactions are fundamental to the formation of the thiophene ring in the target molecule. Several named reactions are instrumental in this regard.
The Fiesselmann thiophene synthesis provides a route to substituted thiophenes. wikipedia.orgwikiwand.com A variation of this synthesis can produce 3-aminothiophenes when a substrate containing a nitrile group is used instead of an ester. wikipedia.orgwikiwand.com This method has been applied in the synthesis of inhibitors for enzymes like p38 kinase and tyrosine kinases, starting from substituted pyridines. wikipedia.orgwikiwand.com The reaction of ynones with thiols under basic conditions is a key step, and the process has been shown to be effective for both aromatic and heteroaromatic substituted starting materials. acs.org
The Paal-Knorr thiophene synthesis is another classical method that involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide, to form the thiophene ring. derpharmachemica.com
The formation of the pyridine (B92270) ring can also be a key step. Cyclization of open-chain nitrile precursors with nitrogen-containing compounds is a known method for preparing 2-aminopyridine (B139424) derivatives. google.com Additionally, intramolecular cyclization of intermediates formed from the reaction of 2-aminopyridine with other molecules can lead to fused heterocyclic systems like imidazo[1,2-a]pyridines. rsc.org
Condensation Reactions, including Claisen-Schmidt Condensation for Precursors
Condensation reactions are crucial for preparing the precursors needed for the subsequent cyclization into the thiophene ring. The Claisen-Schmidt condensation is a well-established method for the synthesis of chalcones, which can serve as key intermediates. wikipedia.orgacs.orgresearchgate.net This reaction involves the condensation of an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone in the presence of a base. wikipedia.org
The reaction can be carried out under various conditions, including in aqueous-alcoholic alkali solutions or even in the absence of a solvent. wikipedia.orgresearchgate.net Green chemistry approaches, such as performing the reaction in a micellar medium, have also been explored to improve the efficiency and environmental friendliness of chalcone (B49325) synthesis. acs.org For example, the condensation of 3-acetylpyridine (B27631) with thiophene-2-carboxaldehyde is a potential route to a precursor for 4-(pyridin-3-yl)thiophene derivatives.
The following table outlines a general Claisen-Schmidt condensation:
| Reactants | Catalyst | Conditions | Product |
| Aromatic Aldehyde, Aliphatic Ketone | Base (e.g., NaOH, KOH) | Room temperature or heating | Chalcone (α,β-unsaturated ketone) |
Advanced Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl and heteroaryl compounds.
Suzuki Coupling Applications
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. mdpi.comnih.govbeilstein-journals.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental benignity of the boronic acid reagents. beilstein-journals.org
In the context of synthesizing this compound analogs, Suzuki coupling can be employed to connect a pyridine-containing boronic acid with a halogenated thiophene derivative. For instance, the coupling of 3-pyridylboronic acid with a 4-bromo-2-aminothiophene derivative in the presence of a palladium catalyst and a base would yield the desired this compound scaffold. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. mdpi.com Ligand-free palladium catalysts have also been shown to be effective in certain Suzuki couplings. researchgate.net
A typical Suzuki coupling reaction is summarized below:
| Reactants | Catalyst | Base | Solvent | Product |
| Aryl/Heteroaryl Halide, Aryl/Heteroaryl Boronic Acid | Palladium complex (e.g., Pd(PPh₃)₄) | Carbonate or Phosphate base | Toluene/Water, DMF | Biaryl/Heteroaryl compound |
Stille Coupling Methodologies
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. organic-chemistry.orgwikipedia.org This reaction is known for its wide scope, as the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org
For the synthesis of this compound, a Stille coupling could involve the reaction of a pyridylstannane with a 4-halothiophen-2-amine derivative, or conversely, a thienylstannane with a 3-halopyridine. The reaction is catalyzed by a palladium complex, and the choice of ligands can significantly influence the reaction conditions and substrate scope. orgsyn.org While effective, the toxicity of the organotin reagents is a significant drawback of this methodology. organic-chemistry.org
The general scheme for a Stille coupling is as follows:
| Reactants | Catalyst | Conditions | Product |
| Organostannane, Organic Halide/Triflate | Palladium complex (e.g., Pd(PPh₃)₄) | Anhydrous solvent, often with additives | Coupled product |
Environmentally Conscious Synthetic Protocols
Modern synthetic chemistry is increasingly prioritizing methods that reduce environmental impact. For the synthesis of this compound and its analogs, this has led to the exploration of protocols that minimize waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved reaction yields, and enhanced product purity. The application of microwave energy facilitates rapid and efficient solvent-free synthesis for various heterocyclic systems, including those containing thiophene moieties. nih.gov
Research has demonstrated that microwave-assisted techniques are not only faster but also often result in higher yields compared to conventional heating methods for synthesizing complex molecules like 2-(substituted phenyl)-3-(thiazol-2-yl)imidazo[4,5-b]indoles. connectjournals.com This methodology aligns with the principles of green chemistry by being more energy-efficient and reducing reaction times. connectjournals.com The intramolecular dehydro-Diels-Alder reaction to produce substituted benzo[b]thiophenes can also be effectively induced by microwave heating, showcasing the versatility of this technique. pitt.edu
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Environmental Impact |
|---|---|---|---|
| Conventional Heating | Often several hours | Variable | Higher energy consumption |
Catalyst-Free Reaction Conditions
Developing synthetic routes that eliminate the need for, particularly heavy metal, catalysts is a primary goal of green chemistry. Catalyst-free conditions can simplify purification processes, reduce costs, and avoid toxic metal contamination in the final products.
For the synthesis of thiophene derivatives, catalyst-free approaches have been successfully developed. One notable method is the Gewald reaction, which can be performed under catalyst-free conditions. sciforum.net Another significant advancement is the rapid and efficient solvent-free synthesis of compounds like 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation without a catalyst, highlighting a dual green approach. nih.gov Furthermore, reactions involving phenyl isothiocyanate with 3-oxopropanenitriles in DMF with a base like KOH can proceed to form key intermediates for thiophene synthesis without the need for a transition metal catalyst. researchgate.net
Structural Elucidation and Spectroscopic Characterization of 4 Pyridin 3 Yl Thiophen 2 Amine
Mass Spectrometry (MS) Characterization
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It provides critical information about a molecule's identity by measuring its mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of a chemical compound by providing its exact mass. This technique measures the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the analyte, as the exact mass is unique to a specific combination of atoms. For 4-(Pyridin-3-yl)thiophen-2-amine, with a molecular formula of C₉H₈N₂S, HRMS would be used to confirm the calculated theoretical exact mass. While HRMS data for the closely related compound 4-(Pyridin-3-yl)thiophene-2-carboxylic acid has been documented , specific experimental HRMS data for this compound is not available in the reviewed scientific literature.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Expected Value | Found Value |
|---|---|---|
| Molecular Formula | C₉H₈N₂S | Data not available in cited sources |
| Calculated Mass [M+H]⁺ | 177.0486 | Data not available in cited sources |
Liquid Chromatography-Mass Spectrometry (LC-MS / HPLC-MS)
Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing compounds in complex mixtures and for molecules that are not sufficiently volatile for gas chromatography. In the context of this compound, LC-MS would be employed to purify the compound and to confirm its molecular weight. The retention time from the LC provides an additional data point for identification, while the MS detector confirms the mass of the eluting compound. Although LC-MS is a standard characterization technique and has been mentioned in the context of related structures like [2-(thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride (B599025) bldpharm.com, specific LC-MS chromatograms or mass spectra for this compound are not documented in the available literature.
Table 2: Representative LC-MS Parameters for Analysis
| Parameter | Description |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| MS System | Electrospray Ionization (ESI) |
| Mode | Positive Ion Mode |
| Expected Ion | [M+H]⁺, m/z = 177.05 |
| Retention Time | Data not available in cited sources |
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. For aminothiophene and pyridine (B92270) derivatives, GC-MS can be a suitable method, potentially requiring derivatization to increase volatility and thermal stability nih.gov. The resulting mass spectrum provides a fragmentation pattern, often referred to as a chemical "fingerprint," which is unique to the compound and can be compared against spectral libraries for identification. Despite its utility, specific GC-MS data, including retention indices and fragmentation patterns for this compound, have not been reported in the surveyed scientific literature.
Table 3: Potential GC-MS Fragmentation Ions
| m/z Value | Possible Fragment Identity |
|---|---|
| 176 | [M]⁺ (Molecular Ion) |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed molecular formula. For this compound (C₉H₈N₂S), this analysis provides definitive proof of its elemental composition and purity. A close correlation between the found and calculated values, typically within ±0.4%, validates the assigned molecular formula. While elemental analysis data is available for analogous compounds such as 4-(thiophen-3-yl)aniline (B1351096) sigmaaldrich.com, specific experimental results for this compound are not present in the referenced literature.
Table 4: Theoretical vs. Experimental Elemental Composition of C₉H₈N₂S
| Element | Theoretical Percentage (%) | Found Percentage (%) |
|---|---|---|
| Carbon (C) | 61.34 | Data not available in cited sources |
| Hydrogen (H) | 4.58 | Data not available in cited sources |
| Nitrogen (N) | 15.90 | Data not available in cited sources |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons. For an aromatic compound like this compound, the UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions within the pyridine and thiophene (B33073) rings. The positions of the absorption maxima (λmax) can be influenced by the solvent and the electronic interaction between the two aromatic systems. UV-Vis spectra have been recorded for related structures like 1-pyridin-3-yl-ethylamine (B1303624) sielc.com, but a specific spectrum for this compound is not available in the reviewed sources.
Table 5: Expected UV-Vis Absorption Data
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| Ethanol | Data not available in cited sources | Data not available in cited sources |
| Methanol | Data not available in cited sources | Data not available in cited sources |
Computational and Theoretical Investigations of 4 Pyridin 3 Yl Thiophen 2 Amine
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
No published Density Functional Theory (DFT) studies specifically detailing the optimized molecular geometry, vibrational frequencies, or electronic structure of 4-(Pyridin-3-yl)thiophen-2-amine were found. While DFT is a common method for such analyses, research has focused on isomers or analogous compounds. For instance, studies on 2-(2′-thienyl)pyridine have employed DFT to determine its molecular structure and vibrational spectra, but this data is not directly transferable to the 4-(pyridin-3-yl) isomer.
There is no available data from peer-reviewed sources presenting the optimized bond lengths, bond angles, and dihedral angles for this compound as determined by DFT calculations.
Calculated vibrational frequencies and their corresponding assignments for this compound are not present in the accessible scientific literature. Such calculations are valuable for interpreting experimental infrared and Raman spectra, but have not been reported for this specific molecule.
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap for this compound are not documented. While general principles of how pyridine (B92270) and thiophene (B33073) moieties influence electronic properties are understood, precise quantitative data for this compound is unavailable.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
No studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties, such as vertical excitation energies and oscillator strengths, of this compound have been found. Research on the excited states of pyridine-thiophene oligomers exists, but it does not provide specific insights into the title compound.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Without primary or secondary research sources detailing these specific computational investigations for This compound , any attempt to construct the article would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified subject matter.
Chemical Reactivity and Derivatization Strategies of 4 Pyridin 3 Yl Thiophen 2 Amine
Reactions Involving the Amine Moiety
The primary amine group attached to the thiophene (B33073) ring is a key site for a variety of chemical transformations, including nucleophilic substitutions, acylations, and the formation of Schiff bases. These reactions are fundamental in creating a diverse library of derivatives with potentially altered biological activities and physicochemical properties.
Nucleophilic Substitution Reactions
The amino group of 2-aminothiophenes can act as a nucleophile, participating in substitution reactions. For instance, in the synthesis of thiophene-linked pyrimidopyrimidines, the amino group of a thiophene derivative attacks an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and subsequent ring closure. ias.ac.inresearchgate.net This reactivity is crucial for building more complex heterocyclic systems.
Acylation and Related Functionalizations
Acylation of the amine functionality is a common strategy to introduce various substituents. This can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For example, the reaction of a 2-aminothiophene derivative with acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of pyrimidopyrimidine structures. ias.ac.inresearchgate.net These reactions highlight the amine's role in constructing fused heterocyclic systems.
Schiff Base Formation
The condensation reaction between the primary amine of 4-(Pyridin-3-yl)thiophen-2-amine and an aldehyde or ketone results in the formation of a Schiff base, also known as an imine. This reaction is typically carried out under acidic or basic catalysis. The resulting C=N double bond can be further reduced to a secondary amine, providing another avenue for diversification.
Functionalization of the Thiophene Ring
The thiophene ring in this compound is susceptible to various modifications, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The position of these modifications is influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). The amino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). However, the C5 position is often favored due to less steric hindrance. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, chlorination of an acetamido-protected 2-aminothiophene directs the chlorine to the thiophene ring. researchgate.net The regioselectivity of these reactions can be explained by the stability of the intermediate carbocations. youtube.com
| Reaction | Reagents | Typical Position of Substitution |
| Halogenation | X₂, NBS, NCS | C5 |
| Nitration | HNO₃/H₂SO₄ or Fuming HNO₃/Acetic Anhydride | C5 |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C5 |
Metal-Catalyzed Coupling Reactions at Thiophene Positions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring. jcu.edu.au These reactions typically require the pre-functionalization of the thiophene with a halide or a boronic acid derivative.
Common Coupling Reactions:
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide. For example, a bromo-substituted thiophene can be coupled with a pyridineboronic acid to form the 4-(pyridin-3-yl)thiophene core. The Suzuki-Miyaura cross-coupling is a versatile method for creating C-C bonds with thiophene derivatives. nih.gov
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. It is another effective method for constructing aryl-aryl bonds involving thiophenes. jcu.edu.au
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is used to introduce alkyne functionalities onto the thiophene ring. rsc.org
Kumada Coupling: A nickel or palladium-catalyzed reaction between a Grignard reagent and an organic halide, useful for forming alkyl-aryl or aryl-aryl bonds. jcu.edu.au
C-S Cross-Coupling: Transition metal-catalyzed reactions can also be used to form carbon-sulfur bonds, for example, by coupling a thiol with an aryl iodide. rsc.org
These coupling reactions offer a high degree of control over the final structure of the molecule and are widely used in the synthesis of complex thiophene-containing compounds. researchgate.net
Functionalization of the Pyridine (B92270) Ring
Electrophilic Aromatic Substitution on Pyridine
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system compared to benzene. youtube.com When these reactions do occur, they typically require harsh conditions and show a preference for substitution at the C-3 and C-5 (meta) positions. youtube.com
In the case of this compound, the pyridine ring is already substituted at the 3-position by the aminothiophene group. The existing substituent's electronic properties and directing effects will influence the position of any subsequent electrophilic attack. The thienyl group is generally considered a weak activating or deactivating group depending on the reaction conditions, but its precise influence on the regioselectivity of EAS on a pyridine ring is not extensively documented for this specific compound. However, based on general principles, an incoming electrophile would be directed to the positions meta to the ring nitrogen (C-5) and potentially influenced by the steric and electronic nature of the 3-thienyl substituent.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine
| Position of Attack | Relative Reactivity | Common Electrophilic Reactions |
|---|---|---|
| C-2 (ortho) | Low | Difficult to achieve directly |
| C-3 (meta) | High | Nitration, Sulfonation, Halogenation |
This table illustrates the general reactivity of an unsubstituted pyridine ring towards electrophiles.
Nucleophilic Aromatic Substitution on Pyridine (SNAr)
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine, favored at the C-2, C-4, and C-6 positions, which are electron-deficient. youtube.comyoutube.com The reaction requires a good leaving group at one of these positions. The parent molecule, this compound, does not possess a suitable leaving group on the pyridine ring, making direct SNAr reactions unlikely.
However, derivatization strategies can be employed to introduce a leaving group. For instance, oxidation of the pyridine nitrogen to form the corresponding N-oxide can activate the ring for subsequent functionalization, including halogenation at the C-2 or C-4 positions. These halogenated derivatives could then potentially undergo SNAr reactions with various nucleophiles. youtube.com The rate and feasibility of such reactions depend on the nature of the nucleophile and the reaction conditions. researchgate.netsci-hub.se For example, reactions of halopyridines with sulfur, oxygen, and carbon nucleophiles can be significantly accelerated using microwave irradiation. sci-hub.se
Heterocyclization Reactions Utilizing this compound as a Synthon
The 2-aminothiophene moiety is a valuable building block, or synthon, for the synthesis of fused heterocyclic systems. The presence of the amino group adjacent to the thiophene ring provides a reactive site for cyclization reactions. sciforum.net These reactions are crucial for constructing complex polyheterocyclic compounds, which are often investigated for their biological activities. researchgate.netresearchgate.net
For instance, 2-aminothiophene derivatives can react with various reagents to form fused pyrimidines, pyridines, and other heterocyclic structures. sciforum.netresearchgate.net The amino group can act as a nucleophile, attacking an electrophilic center in another molecule, followed by an intramolecular cyclization and dehydration or elimination to form the new ring.
A common strategy involves the reaction of the 2-amino group with compounds containing two electrophilic sites. For example, reaction with β-ketoesters or malonic acid derivatives can lead to the formation of thieno[2,3-d]pyrimidine (B153573) systems. Similarly, reactions with α,β-unsaturated ketones can yield thieno[2,3-b]pyridine (B153569) derivatives. The specific outcome of these heterocyclization reactions is highly dependent on the reaction partners and the conditions employed. nih.govresearchgate.net
Table 2: Examples of Heterocyclization Reactions with 2-Aminothiophenes
| Reagent | Fused Heterocyclic Product |
|---|---|
| Phenylisothiocyanate | Thieno[2,3-d]pyrimidine derivatives researchgate.net |
| β-Ketoesters | Thieno[2,3-d]pyrimidin-4-ones |
| Malononitrile Dimer | Thieno[2,3-b]pyridines |
Oxidation-Reduction Chemistry
The this compound molecule possesses several sites susceptible to oxidation and reduction reactions.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form the corresponding thiophene-1-oxide (sulfoxide) or thiophene-1,1-dioxide (sulfone) using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). evitachem.comresearchgate.net These oxidized species exhibit altered chemical reactivity; for instance, thiophene-1,1-dioxides can act as dienes in Diels-Alder reactions. researchgate.net The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents such as hydrogen peroxide. youtube.com This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions. youtube.com The primary amino group is also susceptible to oxidation, which could lead to various products depending on the oxidant and reaction conditions.
Reduction: Catalytic hydrogenation or reduction with dissolving metals can lead to the saturation of the heterocyclic rings. The pyridine ring can be reduced to a piperidine (B6355638) ring, a transformation that significantly changes the basicity and three-dimensional structure of that part of the molecule. The thiophene ring can also be reduced, though this can sometimes be accompanied by ring-opening through cleavage of the carbon-sulfur bonds, a process known as hydrogenolysis or desulfurization. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving selective reduction of one ring over the other.
Rearrangement Reactions
For pyridine-containing molecules, skeletal rearrangements are known. For example, a recently developed method describes the skeletal editing of pyridines to thiophenes through ring-opening to Zincke intermediates followed by treatment with elemental sulfur. researchgate.net Although this transforms the pyridine into a thiophene, it highlights the possibility of profound skeletal changes under specific conditions.
Rearrangements involving aminopyridines have also been documented. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement product via an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. nih.gov While the subject molecule does not have this exact substitution pattern, it points to the potential for intramolecular reactions and rearrangements involving the amino group and the pyridine ring if suitable functional groups are present or introduced.
Advanced Methodologies and Future Research Directions in 4 Pyridin 3 Yl Thiophen 2 Amine Chemistry
Development of Novel and Efficient Synthetic Pathways
The synthesis of 4-(Pyridin-3-yl)thiophen-2-amine and its derivatives is a key area of research, with a continuous drive towards more efficient and versatile methods. Traditional approaches often involve multi-step sequences, but recent efforts have focused on developing more streamlined and effective pathways.
One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules like 2-aminothiophenes in a single step from simple starting materials. nih.govscribd.com The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, is a prime example of a multicomponent reaction that can be adapted for this purpose. researchgate.netresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with a compound containing an active methylene (B1212753) group and elemental sulfur in the presence of a base. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful tool for constructing the biaryl linkage between the pyridine (B92270) and thiophene (B33073) rings. evitachem.com This method involves the reaction of a pyridinyl boronic acid with a halogenated thiophene derivative. Researchers are continually exploring new catalysts and reaction conditions to improve the efficiency and applicability of these coupling reactions. mdpi.com
The Vilsmeier-Haack reaction is another versatile method that can be employed for the synthesis of thieno[2,3-b]pyridines, which are structurally related to this compound. researchgate.net This reaction can be used to introduce a formyl group onto a thiophene ring, which can then be further functionalized. researchgate.net
Future research in this area is likely to focus on the development of novel catalytic systems, including the use of earth-abundant metals and photocatalysis, to make these synthetic routes more sustainable and cost-effective. The exploration of flow chemistry and microwave-assisted synthesis also holds promise for accelerating reaction times and improving yields.
Table 1: Comparison of Synthetic Methodologies for this compound and Related Structures
| Methodology | Description | Advantages | Disadvantages |
| Gewald Reaction | A one-pot multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur. researchgate.netresearchgate.net | High atom economy, operational simplicity. researchgate.netresearchgate.net | Can sometimes lead to mixtures of products. |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling of a boronic acid with a halide. evitachem.com | High functional group tolerance, good yields. evitachem.com | Requires pre-functionalized starting materials, potential for catalyst contamination. |
| Vilsmeier-Haack Reaction | Formylation of an activated aromatic or heterocyclic ring using a phosphorus oxychloride and a substituted amide. researchgate.net | Versatile for introducing formyl groups. researchgate.net | Often requires harsh reagents and conditions. |
Application of Emerging Spectroscopic and Analytical Techniques
The accurate characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. A suite of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, confirming the connectivity and substitution patterns of the pyridine and thiophene rings. acs.org For instance, the proton signals for the pyridinyl and thiophene rings typically appear in distinct regions of the ¹H NMR spectrum.
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the compound. Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for analyzing reaction mixtures and assessing the purity of the final product.
Infrared (IR) spectroscopy is useful for identifying key functional groups, such as the N-H and C-N stretches of the amine group and the characteristic vibrations of the aromatic rings. acs.org
X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov This technique is particularly important for understanding how the molecule packs in a crystal lattice and for correlating its solid-state structure with its physical properties.
Emerging techniques, such as advanced 2D NMR experiments, can provide even more detailed structural information, helping to resolve complex spectra and unambiguously assign all signals. Furthermore, the application of computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to predict and interpret spectroscopic properties. mdpi.com
Table 2: Key Spectroscopic Data for the Characterization of Pyridinyl-Thiophene Scaffolds
| Technique | Information Provided | Typical Data for Related Structures |
| ¹H NMR | Proton chemical environments and coupling. | Pyridinyl protons: δ 8.5–9.0 ppm; Thiophene protons: δ 7.2–7.8 ppm. |
| ¹³C NMR | Carbon skeleton and functional groups. | Aromatic carbons in the range of δ 120-150 ppm. acs.org |
| IR Spectroscopy | Presence of functional groups. | N-H stretch around 3300-3500 cm⁻¹; C=N and C=C stretches in the 1400-1600 cm⁻¹ region. acs.org |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the compound's mass. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. engineering.org.cn These powerful computational tools can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes. beilstein-journals.orgnih.gov
Furthermore, ML models can be used for forward reaction prediction, which involves predicting the product of a given set of reactants and conditions. acs.org This can help chemists to validate proposed synthetic steps and avoid unproductive experiments. ML can also be applied to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. beilstein-journals.orgnih.gov Reinforcement learning, a type of ML, has shown promise in identifying generally applicable reaction conditions for a wide range of substrates. chemrxiv.org
While still an emerging field, the application of AI and ML in the synthesis of heterocyclic compounds like this compound holds immense potential for accelerating the discovery and development of new molecules with desired properties. rsc.org
Exploration of Green Chemistry Principles in all Stages of Research
The principles of green chemistry are increasingly being integrated into all aspects of chemical research and development, and the synthesis of this compound is no exception. nih.govsolubilityofthings.com The goal is to design chemical processes that are more environmentally friendly, safer, and more efficient in their use of resources.
Key green chemistry principles applicable to the synthesis of this compound include:
Prevention of Waste: Designing synthetic routes with high atom economy, where the maximum proportion of atoms from the starting materials is incorporated into the final product. solubilityofthings.com Multicomponent reactions are particularly advantageous in this regard. nih.govresearchgate.net
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water, ethanol, or ionic liquids. researchgate.netresearchgate.net The use of solvent-free reaction conditions is also a highly desirable goal. researchgate.netresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.com Microwave-assisted synthesis and sonication are alternative energy sources that can often lead to shorter reaction times and milder conditions. scribd.comresearchgate.net
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. solubilityofthings.com The development of recyclable catalysts is a key area of research. researchgate.net
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. solubilityofthings.com
By embracing these principles, chemists can develop more sustainable and responsible methods for the synthesis of this compound and other important chemical compounds. The adoption of green chemistry practices not only benefits the environment but can also lead to more cost-effective and safer manufacturing processes. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
